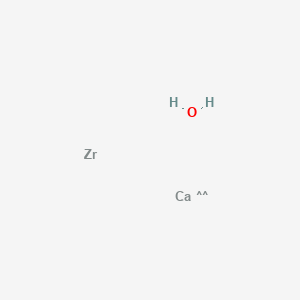
Calcium zirconium oxide (Ca0.1-0.2Zr0.8-0.9O1.8-1.9)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium zirconate, also known as Calcium zirconium oxide, is a compound with the linear formula CaZrO3 . It’s a nanopowder with a particle size less than 50 nm and has a molecular weight of 179.30 . It’s used as an organic chemical synthesis intermediate . It’s also used in thermal barrier coatings in rocket and turbine engine combustion chambers and other hot section components .
Synthesis Analysis
Calcium zirconium oxide can be synthesized through several methods. One common method is solid phase synthesis by calcination of a mixture of calcium carbonate (oxide) and zirconium dioxide at 1300 – 1500°C . Another method is electric arc fusion of a mixture of calcium carbonate and zirconium dioxide at 2200 and 2300°C . Other methods include sol-gel method, hydrothermal synthesis, and coprecipitation .
Molecular Structure Analysis
The phase evolution studies of 16 mol% calcium-doped zirconia have been carried out after sintering the samples at 800 °C, 1000 °C, 1200 °C, and 1400 °C. The X-ray diffraction (XRD), Raman spectroscopic along FTIR studies confirmed that the pure zirconia exists only in the monoclinic phase .
Chemical Reactions Analysis
Zirconia is chemically unreactive under normal conditions. It is slowly attacked by concentrated hydrofluoric acid and sulfuric acid. When heated with carbon, it converts to zirconium carbide . When heated with carbon in the presence of chlorine, it converts to zirconium (IV) chloride .
Physical And Chemical Properties Analysis
Zirconium Oxide is a white, odorless solid that is insoluble in water . The crystal structure of Zirconia undergoes three changes based on temperature: monoclinic (below 1170°C), tetragonal (1170-2370°C), and cubic (above 2370°C) .
Mécanisme D'action
Zirconium improves the mechanical properties of steel by inhibiting the grain growth . Mesoporous and nano-zirconia which find wide application in catalysis and electronics are synthesized by different methods like solution combustion synthesis, sol–gel synthesis, hydrothermal synthesis, co-precipitation, and solid-phase sintering .
Orientations Futures
Calcium zirconium oxide has potential for future applications in various fields. For instance, translucent, monoclinic-free, novel calcia-stabilised zirconia ceramics were developed utilising conventional (pressureless) sintering . The 10 mol% CaO-doped zirconia (10CaSZ) ceramic depicted a maximum transmittance of 81% at 600 nm for a 0.6 mm thick pellet . This suggests potential applications in fields such as high-temperature windows, high-power laser optics, transparent armor, optical electronics, and data storage .
Propriétés
InChI |
InChI=1S/Ca.H2O.Zr/h;1H2; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWYMJCBOIWXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ca].[Zr] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2OZr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3393950.png)





![Bis[[ethenyl(dimethyl)silyl]oxy]-methyl-(3,3,3-trifluoropropyl)silane](/img/structure/B3394007.png)


![6-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B3394028.png)

